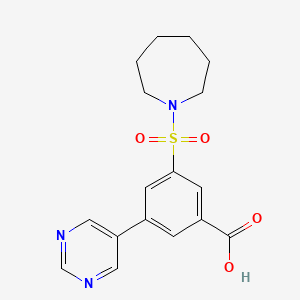amine hydrochloride](/img/structure/B5496418.png)
[2-(3,4-dimethoxyphenyl)ethyl](3-thienylmethyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3,4-dimethoxyphenyl)ethyl](3-thienylmethyl)amine hydrochloride, also known as TMA-2, is a psychedelic drug that belongs to the phenethylamine and amphetamine classes. It is a structural analog of mescaline and has been used in scientific research for its psychoactive effects.
Mecanismo De Acción
The mechanism of action of [2-(3,4-dimethoxyphenyl)ethyl](3-thienylmethyl)amine hydrochloride is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. This leads to the release of neurotransmitters, such as dopamine and norepinephrine, which are responsible for the drug's psychoactive effects.
Biochemical and Physiological Effects
[2-(3,4-dimethoxyphenyl)ethyl](3-thienylmethyl)amine hydrochloride has been shown to have a range of biochemical and physiological effects on the human body. It has been found to increase heart rate, blood pressure, and body temperature. It also affects the levels of certain neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[2-(3,4-dimethoxyphenyl)ethyl](3-thienylmethyl)amine hydrochloride has several advantages for lab experiments, including its potency and long-lasting effects. However, it also has several limitations, including its potential for toxicity and the need for specialized equipment and facilities to handle the drug safely.
Direcciones Futuras
There are several future directions for [2-(3,4-dimethoxyphenyl)ethyl](3-thienylmethyl)amine hydrochloride research, including its potential therapeutic effects for mental health disorders, its use as a tool for studying the human brain, and its potential for developing new drugs with similar effects. Further research is needed to fully understand the mechanisms of action and potential benefits and risks of [2-(3,4-dimethoxyphenyl)ethyl](3-thienylmethyl)amine hydrochloride.
Conclusion
In conclusion, [2-(3,4-dimethoxyphenyl)ethyl](3-thienylmethyl)amine hydrochloride is a psychedelic drug that has been used in scientific research for its psychoactive effects. It has potential therapeutic effects for certain mental health disorders and has been shown to affect the levels of certain neurotransmitters in the brain. While it has several advantages for lab experiments, it also has several limitations and potential risks. Further research is needed to fully understand the potential benefits and risks of [2-(3,4-dimethoxyphenyl)ethyl](3-thienylmethyl)amine hydrochloride.
Métodos De Síntesis
The synthesis method of [2-(3,4-dimethoxyphenyl)ethyl](3-thienylmethyl)amine hydrochloride involves the condensation of 2,5-dimethoxybenzaldehyde with thiophenylmethylamine, followed by reduction with sodium borohydride and quaternization with hydrochloric acid. The final product is obtained as a white crystalline powder.
Aplicaciones Científicas De Investigación
[2-(3,4-dimethoxyphenyl)ethyl](3-thienylmethyl)amine hydrochloride has been used in scientific research to study its psychoactive effects on the human brain. It has been found to have similar effects to mescaline, including altered perception, mood, and thought processes. [2-(3,4-dimethoxyphenyl)ethyl](3-thienylmethyl)amine hydrochloride has also been shown to have potential therapeutic effects for certain mental health disorders, such as depression and anxiety.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S.ClH/c1-17-14-4-3-12(9-15(14)18-2)5-7-16-10-13-6-8-19-11-13;/h3-4,6,8-9,11,16H,5,7,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRPKWZMJGVLIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CSC=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5496339.png)

![methyl 2-[4-(dimethylamino)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5496348.png)
![(4-{[3-allyl-4-oxo-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B5496364.png)
![6-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5496373.png)
![4-methyl-3-[(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)thio]-4H-1,2,4-triazole](/img/structure/B5496375.png)


![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496405.png)
![1-(3-phenyl-2-propen-1-yl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5496406.png)
![7-acetyl-6-(4-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5496409.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5496411.png)

![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate](/img/structure/B5496430.png)